6-Bromo-3-chloro-2-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. cymitquimica.comsigmaaldrich.combldpharm.com As an isostere of benzene, the pyridine scaffold is a prevalent structural motif found in a vast array of biologically active compounds, including vitamins like niacin and pyridoxine, natural alkaloids such as nicotine, and a multitude of synthetic drugs. cymitquimica.combldpharm.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, including increased water solubility and the ability to form hydrogen bonds, which are crucial for molecular interactions in biological systems. bldpharm.comtcichemicals.com Consequently, pyridine derivatives are integral to the development of therapeutic agents across numerous disease areas. cymitquimica.comsigmaaldrich.com
Overview of Functionalized Pyridine Derivatives
The versatility of the pyridine ring lies in its capacity for extensive functionalization. The electron-deficient nature of the ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. googleapis.com Conversely, electrophilic substitution is more challenging and typically occurs at the 3-position under harsh conditions. googleapis.com
The introduction of various substituents, such as halogens (F, Cl, Br, I) and nitro groups (NO₂), onto the pyridine core dramatically alters its electronic properties and reactivity. Halogenated pyridines are highly valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to form complex molecules. sigmaaldrich.com The nitro group, being a strong electron-withdrawing group, further activates the pyridine ring for nucleophilic substitution, making nitropyridines key building blocks in synthetic chemistry. tcichemicals.comgoogleapis.com These functionalized derivatives are instrumental in constructing libraries of compounds for drug discovery and materials science. bldpharm.combldpharm.com
Contextualization of 6-Bromo-3-chloro-2-nitropyridine within Pyridine Chemistry
This compound is a polysubstituted pyridine derivative featuring two different halogen atoms (bromo and chloro) and a nitro group. This specific arrangement of substituents on the pyridine ring dictates its chemical behavior and potential applications. The presence of the nitro group at the 2-position, flanked by a chloro group at position 3 and a bromo group at position 6, creates a highly electron-deficient aromatic system.
This electronic profile suggests that the compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the strongly deactivating nitro group (in this case, positions 3 and 5, though position 5 is unsubstituted) are highly activated. The chlorine and bromine atoms are potential leaving groups in such reactions. The relative reactivity of the halogens in SNAr reactions on pyridine rings can be complex, influenced by both electronic and steric factors, but often the halogen at the position most activated by the nitro group is preferentially displaced.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1805485-96-4 | google.com |
| Molecular Formula | C₅H₂BrClN₂O₂ | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 237.44 g/mol | cymitquimica.comsigmaaldrich.com |
| Appearance | Likely a solid at room temperature | Inferred from isomers cymitquimica.comsigmaaldrich.com |
Note: Specific experimental data for this compound is limited in publicly available literature. Properties are based on data for its isomers and general principles of organic chemistry.
Research Landscape and Future Directions for Halogenated Nitropyridines
The research landscape for halogenated pyridines, and specifically nitropyridines, is vibrant and continuously expanding. A major focus is the development of novel, efficient, and regioselective methods for their synthesis and functionalization. Advances in catalysis, including transition-metal-free approaches, are enabling more precise modifications of the pyridine ring, even at traditionally less reactive positions. tcichemicals.combldpharm.com
Future research will likely concentrate on several key areas:
Late-Stage Functionalization: The ability to introduce functional groups onto complex, drug-like molecules in the final steps of a synthesis is highly desirable. Halogenated nitropyridines serve as versatile platforms for such modifications.
Development of Novel Reagents: The design of new reagents for halogenation and nitration that offer greater selectivity and milder reaction conditions is an ongoing pursuit. sigmaaldrich.com
Application in Materials Science: The unique electronic and photophysical properties of highly substituted pyridines make them attractive candidates for the development of organic functional materials, such as organic light-emitting diodes (OLEDs) and sensors. googleapis.com
Medicinal Chemistry: The exploration of halogenated nitropyridines as key intermediates for the synthesis of new therapeutic agents will continue to be a major driver of research in this field. bldpharm.comtcichemicals.com The development of compounds with enhanced potency and selectivity remains a primary goal.
The study of polysubstituted pyridines like this compound, while currently limited, fits into this broader context. As synthetic methodologies become more advanced, it is anticipated that such complex isomers will become more accessible, opening up new avenues for discovery in both chemistry and medicine.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHUBOUXEKQVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Chloro 2 Nitropyridine
Direct Halogenation and Nitration Approaches
Direct methods involve the sequential introduction of bromo, chloro, and nitro groups onto a pyridine (B92270) ring. The success of these methods hinges on the regioselectivity of each reaction step, which is governed by the electronic and steric influences of the substituents already present on the ring.
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. For instance, in the synthesis of related compounds like 5-bromo-6-chloro-3-nitropyridin-2-amine (B1376908), the amino group at the 2-position directs electrophilic substitution. Due to its electron-donating resonance effects and steric factors, bromination with agents like N-bromosuccinimide (NBS) preferentially occurs at the 5-position. NBS is often chosen over elemental bromine to prevent over-bromination and ensure a milder, more selective reaction. A similar directive influence can be anticipated when a nitro group is present, which is strongly deactivating and meta-directing.
Following bromination, a chlorine atom is introduced. The position of chlorination is also dictated by the existing substituents. For example, in the synthesis of 5-bromo-6-chloro-3-nitropyridin-2-amine from 3-nitropyridin-2-amine, chlorination with thionyl chloride targets the 6-position. The amino group directs the incoming electrophile, and thionyl chloride serves as both the chlorinating and dehydrating agent. In other systems, phosphorus oxychloride (POCl3) is a common reagent for converting a pyridin-2-ol to a 2-chloropyridine. rsc.org
The nitration of the pyridine ring, particularly at the 2-position (ortho to the nitrogen), is a key transformation. Starting with a precursor like 2-bromo-5-chloropyridine, nitration would be directed by the existing halogen atoms. nih.govbiosynth.comchemicalbook.com Generally, the nitration of pyridine itself is challenging and requires harsh conditions due to the ring's electron-deficient nature. However, the presence of activating groups or specific reaction conditions can facilitate this process. A common method for nitration involves using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com
Multistep Synthesis from Precursor Pyridines
An alternative and often more controlled approach involves the chemical modification of pyridine derivatives that already contain some of the required functional groups.
This strategy leverages the reactivity of pre-existing functional groups to introduce the desired bromo, chloro, and nitro substituents.
A versatile route to halogenated nitropyridines involves the use of aminopyridine precursors. The Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, is particularly relevant. wikipedia.orgnih.gov This reaction is catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. wikipedia.orgnih.gov
For instance, a precursor like 2-amino-3-chloro-6-bromopyridine could theoretically be synthesized and then undergo a deaminative nitration. However, a more common pathway involves the diazotization of an aminopyridine followed by a Sandmeyer reaction to introduce a halogen. nih.govresearchgate.net For example, 2-amino-3-nitropyridine (B1266227) derivatives can be halogenated. The synthesis of 2-amino-6-chloro-3-nitropyridine (B151482) is achieved by reacting 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) in isopropanol. prepchem.com This amino-substituted intermediate can then potentially undergo further transformations.
The Sandmeyer reaction provides a powerful tool for introducing halogens with high regioselectivity, which is often difficult to achieve through direct electrophilic halogenation. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Recent advancements in Sandmeyer-type reactions have expanded their scope and applicability in synthesizing complex heterocyclic compounds. nih.gov
Transformation of Substituted Pyridines
Derivatization from 2,6-Dihalopyridines
A primary route to 6-bromo-3-chloro-2-nitropyridine involves the derivatization of readily available 2,6-dihalopyridines. A common starting material is 2,6-dichloropyridine (B45657). The synthesis typically proceeds via nitration.
In a representative industrial process, 2,6-dichloropyridine is reacted with a nitrating mixture, such as nitric acid and sulfuric acid, to introduce the nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. google.com Subsequent selective substitution of one of the chloro groups with bromine is a potential, though less commonly detailed, pathway to the final product. The reactivity of the chloro groups can be influenced by the electron-withdrawing nature of the nitro group, making the chlorine at the 6-position more susceptible to nucleophilic substitution.
A patent describes the synthesis of 2,6-dichloro-3-nitropyridine where 2,6-dichloropyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (110-120 °C) for 20 hours. google.com This process, however, results in a moderate yield of 51.8%. google.com Another patent highlights an improved method using sulfamic acid as a catalyst, which reportedly increases the yield to over 80%. google.com
| Starting Material | Reagents | Conditions | Product | Yield |
| 2,6-Dichloropyridine | Concentrated Nitric Acid, Sulfuric Acid | 110-120 °C, 20h | 2,6-Dichloro-3-nitropyridine | 51.8% |
| 2,6-Dichloropyridine | Nitric Acid, Sulfuric Acid, Sulfamic Acid | 20-150 °C, 10-40h | 2,6-Dichloro-3-nitropyridine | >80% |
Sequential Functionalization Strategies
The synthesis of this compound often relies on a carefully orchestrated sequence of halogenation and nitration reactions on the pyridine core. The order of these introductions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
Order of Halogen Introduction (Bromine and Chlorine)
The introduction of halogens onto the pyridine ring is a challenging process due to the ring's electron-deficient nature. youtube.com Electrophilic halogenation typically requires harsh conditions and may lead to mixtures of products. nih.gov The relative placement of bromine and chlorine can be controlled by the choice of starting material and reaction sequence.
For instance, starting with a pre-brominated pyridine, such as 2-aminopyridine (B139424), allows for a specific sequence. Bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine. orgsyn.org Subsequent nitration and Sandmeyer-type reactions can then be employed to introduce the nitro and chloro groups, respectively.
Alternatively, methods involving ring-opening and closing, such as those utilizing Zincke imine intermediates, offer high regioselectivity for halogenation at the 3-position under mild conditions. nih.gov This strategy could potentially be adapted for the controlled introduction of both bromine and chlorine.
Introduction and Interconversion of Nitro Groups
The nitration of pyridine is notoriously difficult and usually requires forcing conditions, which can lead to low yields and side reactions. pearson.comquora.com The presence of activating groups can facilitate this reaction. For example, a chlorinated pyridine can be nitrated with a mixture of sulfuric and nitric acid at 110°C. youtube.com
A documented procedure for the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) starts with 2-amino-5-bromopyridine, which is then nitrated using 95% nitric acid in sulfuric acid at low temperatures, followed by warming. orgsyn.org This process yields the desired product in a high yield of 78-85%. orgsyn.org The amino group in this intermediate can then be converted to a chloro group via a Sandmeyer reaction.
Novel Synthetic Routes and Catalytic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of highly functionalized pyridines.
Transition Metal-Catalyzed Transformations in Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including halogenated pyridines. mdpi.com These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional methods. While specific examples for the direct synthesis of this compound using transition metal catalysis are not extensively documented, related transformations suggest potential applications.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds on the pyridine ring. mdpi.com Similar catalytic systems could potentially be adapted for selective C-H halogenation or for the coupling of pre-functionalized fragments. The use of rhodium catalysts has been reported in the reduction of a nitro group on a chloropyridine, demonstrating the utility of transition metals in modifying such compounds. rsc.org
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact. nih.gov This includes reducing waste, using less hazardous reagents, and improving energy efficiency.
In the context of synthesizing this compound, green chemistry approaches could involve:
Catalytic Processes: As mentioned above, transition metal catalysis can reduce the need for stoichiometric and often hazardous reagents. mdpi.com
Alternative Solvents: Exploring the use of safer, more environmentally benign solvents or even solvent-free reaction conditions. Mechanochemistry, where reactions are induced by mechanical force, is a promising solvent-free approach. nih.gov
Energy Efficiency: Utilizing energy-efficient methods like microwave or photochemical reactions can reduce the carbon footprint of the synthesis. nih.gov For instance, photocatalysis has been successfully employed in the synthesis of complex natural products. nih.gov
While specific green synthetic routes for this compound are not yet widely published, the general trends in chemical synthesis point towards the future development of such methodologies.
Photochemical and Electrochemical Synthetic Methods
While traditional synthetic routes for halogenated nitropyridines are more commonly documented, the application of photochemical and electrochemical methods for the synthesis of this compound is a developing area with limited specific literature. However, by examining the principles of these techniques and their application to related pyridine systems, potential synthetic pathways can be postulated.
Photochemical Synthesis:
Photochemical reactions, initiated by the absorption of light, could offer alternative pathways for the introduction of substituents onto the pyridine ring. For a molecule like this compound, photochemical methods could theoretically be employed for either the bromination, chlorination, or nitration steps. For instance, a photochemical bromination of a pre-existing chloro-nitropyridine substrate could be envisioned. Such reactions often proceed via radical mechanisms, potentially offering different regioselectivity compared to traditional electrophilic aromatic substitution.
Electrochemical Synthesis:
Electrochemical methods provide a powerful and often more environmentally friendly alternative to conventional synthesis, as they can reduce the need for harsh reagents. In the context of this compound synthesis, electrochemistry could be applied to:
Anodic Halogenation: The electrochemical oxidation of halide ions (Br⁻ and Cl⁻) can generate electrophilic halogen species in situ, which can then react with a suitable pyridine precursor. This avoids the direct handling of hazardous halogens like Br₂ and Cl₂.
Electrochemical Nitration: While less common than halogenation, electrochemical nitration methods using nitrate (B79036) salts or nitric acid in various electrolytes are being explored. These methods can offer improved control over reaction conditions.
The viability of these methods would depend on the specific starting materials and the ability to control the regioselectivity of the substitution on the pyridine ring.
| Method | Potential Application in Synthesis | Key Considerations |
| Photochemical Bromination | Introduction of the bromo group onto a chloro-nitropyridine precursor. | Wavelength of light, choice of photosensitizer, solvent, and control of radical side reactions. |
| Electrochemical Halogenation | Stepwise or simultaneous introduction of bromo and chloro groups. | Electrode material, supporting electrolyte, current density, and potential control to manage regioselectivity. |
| Electrochemical Nitration | Introduction of the nitro group onto a bromo-chloropyridine precursor. | Electrolyte composition, electrode passivation, and management of over-oxidation. |
Process Optimization and Scalability Investigations
The successful transition of a synthetic route from the laboratory to an industrial scale hinges on rigorous process optimization and scalability assessments. For a compound like this compound, these investigations are crucial for ensuring a cost-effective, safe, and reproducible manufacturing process.
Optimizing reaction conditions is a critical step to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, this would involve a systematic study of various parameters for each synthetic step.
Key parameters for optimization include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For instance, in nitration reactions, precise temperature control is essential to prevent over-nitration or degradation of the starting material.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to achieve maximum conversion without promoting side reactions.
Reagent Stoichiometry: The molar ratios of reactants can impact yield and selectivity. Fine-tuning the stoichiometry can lead to more efficient use of starting materials and reduced waste.
Solvent: The choice of solvent can affect the solubility of reactants, reaction kinetics, and the product's ease of isolation.
Catalyst: If a catalyst is employed, its loading, activity, and stability are critical parameters to optimize.
A design of experiments (DoE) approach is often utilized to systematically investigate the interplay between these variables and identify the optimal reaction conditions.
| Parameter | Typical Range for Halogenated Nitropyridine Synthesis | Impact on Yield and Selectivity |
| Temperature | -10 °C to 100 °C | Higher temperatures may increase reaction rates but can lead to decreased selectivity and decomposition. |
| Reaction Time | 1 to 24 hours | Insufficient time leads to incomplete conversion, while excessive time may promote byproduct formation. |
| Reagent Molar Ratio | 1.0 to 2.0 equivalents | An excess of the halogenating or nitrating agent can improve conversion but may also increase the formation of polysubstituted impurities. |
Crystallization: This is a widely used method for purifying solid compounds. The choice of an appropriate solvent system is critical to achieve high purity and yield. Challenges in the crystallization of related compounds include the removal of isomeric impurities, which may have similar solubility profiles.
Chromatography: Column chromatography is a powerful technique for separating complex mixtures and isolating pure compounds. While effective at the laboratory scale, its scalability can be a concern for industrial production due to high solvent consumption and cost.
Distillation: If the compound or its precursors are liquids with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.
Washing/Extraction: Liquid-liquid extraction and washing with aqueous solutions can be used to remove water-soluble impurities and unreacted reagents.
The development of a robust purification strategy often involves a combination of these techniques to achieve the desired product quality.
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges that must be addressed.
Key considerations for large-scale synthesis include:
Heat Transfer: Exothermic reactions, such as nitration, require efficient heat removal to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.
Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and yields. The choice of reactor design and agitation system is critical.
Safety: A thorough hazard assessment of all chemicals and reaction steps is essential. This includes understanding the thermal stability of intermediates and the potential for hazardous side reactions.
Process Economics: The cost of raw materials, energy consumption, and waste disposal are major factors in the economic viability of a large-scale process.
Regulatory Compliance: The manufacturing process must adhere to all relevant environmental, health, and safety regulations.
The development of a continuous flow process, as opposed to a batch process, can sometimes offer advantages in terms of safety, consistency, and scalability for the production of fine chemicals like this compound.
Reactivity and Chemical Transformations of 6 Bromo 3 Chloro 2 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring of 6-bromo-3-chloro-2-nitropyridine is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the halogen substituents. This electron deficiency facilitates the addition-elimination mechanism characteristic of SNAr reactions.
Displacement of Halogen Atoms by Various Nucleophiles
The presence of two different halogens, bromine at the C-6 position and chlorine at the C-3 position, offers distinct sites for nucleophilic displacement. The outcomes of these reactions are largely governed by the nature of the nucleophile and the electronic activation provided by the nitro group.
The reaction of dihalonitropyridines with amines is a well-established method for the synthesis of aminopyridine derivatives. In a process analogous to the reactivity of this compound, the closely related 2,6-dichloro-3-nitropyridine (B41883) undergoes selective amination. When treated with ammonia (B1221849) gas in isopropanol, a chlorine atom is displaced to yield 2-amino-3-nitro-6-chloro-pyridine prepchem.com. This demonstrates the facility of amination at the position para to the activating nitro group. This reactivity pattern is expected to be similar for this compound, where the bromide at the C-6 position would be displaced.
| Reactant | Nucleophile | Solvent | Product | Reference |
|---|---|---|---|---|
| 2,6-dichloro-3-nitropyridine | Ammonia | Isopropanol | 2-amino-3-nitro-6-chloro-pyridine | prepchem.com |
Alkoxides serve as potent nucleophiles for the displacement of halogens in activated pyridine systems. The synthesis of 6-chloro-2-methoxy-3-nitropyridine is achieved through the reaction of 2,6-dichloro-3-nitropyridine with methanol, showcasing a selective substitution at the C-2 position (ortho to the nitro group) chemicalbook.com. This highlights the strong activation conferred by the adjacent nitro group, leading to the formation of a methoxy-substituted pyridine.
Reactions with sulfur nucleophiles, such as thiomethylating agents like BF3•SMe2, have also been explored with nitropyridine derivatives. In the case of 2-chloro-3-nitropyridine, this reagent leads to a tandem reaction involving both the reduction of the nitro group and the introduction of a methylthio group, forming 6-chloro-2-(methyl-thio)pyridin-3-amine .
| Reactant | Nucleophile/Reagent | Product(s) | Reference |
|---|---|---|---|
| 2,6-dichloro-3-nitropyridine | Methanol | 6-chloro-2-methoxy-3-nitropyridine | chemicalbook.com |
| 2-chloro-3-nitropyridine | BF3•SMe2 | 2-chloro-5-aminopyridine and 6-chloro-2-(methyl-thio)pyridin-3-amine |
The regioselectivity of nucleophilic attack on this compound is primarily controlled by the electronic influence of the nitro group. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is greatest when the negative charge can be delocalized onto the electron-withdrawing nitro group.
In this molecule, the bromine atom at C-6 is para to the nitro group, while the chlorine atom at C-3 is meta. Nucleophilic attack at C-6 allows for effective resonance stabilization of the negative charge by the para-nitro group. Conversely, attack at the C-3 position does not permit direct resonance delocalization onto the nitro group. Consequently, nucleophilic aromatic substitution occurs almost exclusively at the C-6 position, leading to the displacement of the bromide ion. The chlorine atom at the C-3 position is significantly less reactive towards nucleophilic substitution.
Influence of the Nitro Group on SNAr Reactivity
The nitro group plays a pivotal role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, profoundly decreases the electron density of the aromatic system. This activation is most pronounced at the ortho (C-2) and para (C-6) positions relative to the nitro group.
When a nucleophile attacks at the C-6 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy for the formation of the intermediate, thereby accelerating the rate of the substitution reaction. Without the presence of the nitro group, nucleophilic displacement of halogens from a pyridine ring would require much harsher reaction conditions.
Transformations Involving the Nitro Functional Group
Beyond its role as an activating group, the nitro functional group in this compound can itself undergo chemical transformation, most notably reduction to an amino group. This reaction provides a synthetic route to highly functionalized aminopyridines, which are valuable intermediates in medicinal chemistry.
The reduction of the nitro group can be achieved using various reducing agents. For example, related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) can be effectively reduced to 2,3-diamino-5-bromopyridine using reduced iron in an acidified ethanol-water mixture orgsyn.org. Similarly, 2-bromo-3-nitropyridine is reduced to 3-amino-2-bromopyridine with iron in acetic acid google.com. These methods are generally chemoselective, leaving the halogen substituents intact, thus providing a pathway to molecules containing both amino and halo functionalities.
| Reactant | Reducing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 2-amino-5-bromo-3-nitropyridine | Reduced Iron / EtOH, H2O, HCl | 2,3-diamino-5-bromopyridine | orgsyn.org |
| 2-bromo-3-nitropyridine | Iron / Acetic Acid | 3-amino-2-bromopyridine | google.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound possesses two distinct carbon-halogen bonds (C-Br and C-Cl), making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different reactivity of the C-Br and C-Cl bonds often allows for selective, stepwise functionalization of the pyridine ring. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0) catalysts. tcichemicals.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, creating a new carbon-carbon bond. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. tcichemicals.com
For this compound, Suzuki-Miyaura coupling can be performed selectively at the more reactive C6-Br position. By carefully choosing the catalyst, ligands, and reaction conditions, an aryl or vinyl group can be introduced at the C6 position while leaving the C3-Cl bond intact for subsequent transformations. nih.govresearchgate.net
Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-Br
| Component | Example |
|---|---|
| Substrate | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃, XPhos) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, KF |
The Heck reaction couples aryl or vinyl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both typically catalyzed by palladium complexes. soton.ac.ukresearchgate.net These reactions provide powerful methods for introducing alkenyl and alkynyl substituents, respectively.
Similar to the Suzuki coupling, these reactions can be directed selectively to the C6 position of this compound due to the higher reactivity of the C-Br bond.
In a Sonogashira coupling, a palladium catalyst is used in conjunction with a copper(I) co-catalyst and an amine base. soton.ac.ukrsc.org This allows for the synthesis of 6-alkynyl-3-chloro-2-nitropyridines. These products are valuable intermediates for constructing more complex heterocyclic systems.
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example |
|---|---|
| Substrate | This compound |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, piperidine, or other amines |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. researchgate.net
Applying the Buchwald-Hartwig amination to this compound allows for the regioselective introduction of an amino group at the C6 position. nih.govgeorgiasouthern.edu The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a strong base. researchgate.net The choice of ligand is crucial for achieving high yields and can influence the scope of the reaction with respect to the amine coupling partner (primary, secondary, anilines, etc.). wikipedia.org
This selective amination yields 6-(substituted-amino)-3-chloro-2-nitropyridines, leaving the chlorine atom at the C3 position available for further functionalization, such as a second cross-coupling reaction. georgiasouthern.edugeorgiasouthern.edu
Table 4: Key Components for Buchwald-Hartwig Amination
| Component | Role | Examples |
|---|---|---|
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and facilitates the catalytic cycle | Xantphos, BINAP, RuPhos, BrettPhos |
| Base | Promotes deprotonation of the amine and catalyst turnover | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Amine | Nucleophile | Primary amines, secondary amines, anilines |
Stille and Negishi Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions offer pathways to introduce a wide range of organic substituents at the halogenated positions.
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org For this compound, the reactivity of the C-Br versus the C-Cl bond towards oxidative addition to the palladium(0) catalyst is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in such coupling reactions. This chemoselectivity allows for the preferential substitution at the 6-position. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The presence of the electron-withdrawing nitro group can facilitate the oxidative addition step. While specific examples with this compound are not abundant in the literature, studies on similar bromo-nitrophenyl systems have demonstrated highly selective cross-coupling at the carbon-bromine bond. nih.gov
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are generally more reactive than their organotin counterparts, which can lead to milder reaction conditions. wikipedia.org Similar to the Stille reaction, the C-Br bond at the 6-position of this compound is expected to be more susceptible to oxidative addition than the C-Cl bond at the 3-position. The Negishi coupling has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine, highlighting its utility for functionalizing halopyridines. wikipedia.org Furthermore, palladium-catalyzed coupling of 3-pyridyl zinc intermediates with a structurally related compound, 2-benzyloxy-4-chloro-3-nitropyridine, has been reported, demonstrating the feasibility of such couplings on nitropyridine scaffolds. nih.gov The choice between Stille and Negishi coupling often depends on the availability and stability of the organometallic reagent and the desired functional group tolerance. researchgate.net
| Coupling Reaction | Organometallic Reagent | Catalyst | Expected Selectivity |
| Stille Coupling | Organotin (R-SnBu₃) | Palladium(0) complex | Preferential reaction at C-Br |
| Negishi Coupling | Organozinc (R-ZnX) | Palladium(0) or Nickel(0) complex | Preferential reaction at C-Br |
Electrophilic and Radical Reactions
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing inductive effect of the nitrogen atom. The presence of a nitro group, a powerful deactivating group, further diminishes the ring's electron density, making electrophilic attack even more challenging. In this compound, the combined deactivating effects of the pyridine nitrogen and the nitro, chloro, and bromo substituents render the ring highly electron-deficient.
Electrophilic attack on the pyridine ring, when forced under harsh conditions, typically occurs at the 3- and 5-positions, which are meta to the nitrogen atom. However, in this substituted pyridine, all available positions are occupied. Therefore, direct electrophilic aromatic substitution on the ring of this compound is highly unlikely to occur without modification of the existing substituents.
Radical reactions offer an alternative pathway for the functionalization of heteroaromatic compounds. For pyridines, radical functionalization can overcome some of the limitations of electrophilic and nucleophilic substitution reactions. Strategies for the radical functionalization of pyridines often involve the generation of a pyridyl radical, which can then react with a suitable radical acceptor. While specific studies on the radical functionalization of this compound are limited, general principles can be applied.
One approach involves the homolytic cleavage of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond and would be the more likely site for radical generation. This could potentially be achieved through photoredox catalysis or with the use of radical initiators. Once formed, the pyridyl radical could participate in addition reactions to alkenes or alkynes, or in coupling reactions with other radical species.
Applications in Advanced Organic Synthesis and Materials Research
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity profile of 6-Bromo-3-chloro-2-nitropyridine, governed by its three distinct functional groups, makes it an ideal starting material for the synthesis of intricate molecular structures. The nitro group, positioned ortho to the chlorine atom, strongly influences the reactivity of the pyridine (B92270) ring, while the bromine atom offers an additional site for cross-coupling reactions.
This compound serves as a crucial building block for the synthesis of substituted heterocyclic systems, particularly fused pyridine scaffolds. A primary synthetic utility involves the reduction of the 2-nitro group to a 2-amino group, generating the key intermediate 2-amino-6-bromo-3-chloropyridine. This transformation is a critical first step, converting the electron-withdrawing nitro group into a nucleophilic amino group, which can then participate in cyclization reactions.
This amino-pyridine intermediate is particularly useful in constructing fused bicyclic systems. For instance, it can be reacted with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyridine derivatives. This reaction sequence demonstrates the role of this compound as a foundational scaffold upon which more complex heterocyclic rings can be built.
The synthesis of pyrazolo[1,5-a]pyridines exemplifies the role of this compound as a precursor to pyridine-fused compounds. The process involves a two-step sequence starting with the reduction of this compound to yield 2-amino-6-bromo-3-chloropyridine. This intermediate is then subjected to a condensation and cyclization reaction with a suitable 1,3-dicarbonyl compound, such as a derivative of acetylacetone, to forge the pyrazole ring fused to the original pyridine core.
This synthetic strategy highlights the versatility of the initial precursor, where the nitro group acts as a masked amino group, enabling the construction of the fused heterocyclic system. The resulting pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active molecules.
Synthetic Utility in Agrochemical Intermediates
The development of novel and effective crop protection agents is a constant challenge in the agrochemical industry. Substituted pyridines are a cornerstone in this field, and this compound provides a valuable starting point for the creation of new active ingredients.
Recent research has demonstrated that this compound serves as an effective scaffold for the discovery of novel agrochemical lead compounds. Specifically, its conversion to substituted pyrazolo[1,5-a]pyridines has yielded compounds with significant herbicidal activity. In these molecules, the core structure derived from this compound is essential for the observed biological effect. The bromo and chloro substituents on the pyridine ring can be further modified to fine-tune the activity, selectivity, and physicochemical properties of the final compound, making it a versatile platform for lead optimization in agrochemical research.
The synthetic pathway commencing with this compound is a robust method for generating a library of agrochemical analogs for structure-activity relationship (SAR) studies. The key transformation involves the reduction of the nitro group to an amine, followed by cyclization with various 1,3-dicarbonyl compounds. This modular approach allows for systematic variation of the substituents on the newly formed pyrazole ring.
For example, a patent details the synthesis of a range of pyrazolo[1,5-a]pyridine derivatives starting from this compound. These analogs were then tested for their herbicidal effects, demonstrating the utility of this synthetic route in exploring the chemical space around this privileged scaffold to identify candidates with optimal performance for crop protection.
Below is a table showing the herbicidal activity of example compounds derived from this pathway against Alopecurus myosuroides.
| Compound ID | Structure | Application Rate (g/ha) | Herbicidal Effect (%) |
| I-a-011 | Substituted Pyrazolo[1,5-a]pyridine | 250 | 90 |
| I-a-012 | Substituted Pyrazolo[1,5-a]pyridine | 250 | 80 |
| I-a-013 | Substituted Pyrazolo[1,5-a]pyridine | 250 | 90 |
| I-a-014 | Substituted Pyrazolo[1,5-a]pyridine | 250 | 95 |
Data derived from patent WO2023165311A1, illustrating the efficacy of compounds synthesized using the this compound scaffold.
Applications in Pharmaceutical Intermediate Synthesis
The structural motifs accessible from this compound are also of significant interest in pharmaceutical research. The pyridine ring and its fused derivatives are core components of many approved drugs and clinical candidates.
The intermediate, 2-amino-6-bromo-3-chloropyridine, is a valuable precursor for building fused heterocyclic systems with potential therapeutic applications. The pyrazolo[1,5-a]pyridine core, for example, is not only relevant in agrochemicals but is also a recognized pharmacophore. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as new agents against Mycobacterium tuberculosis. nih.gov These compounds showed promising potency against drug-susceptible and multidrug-resistant strains. nih.gov The synthetic strategies used to create these antitubercular agents often rely on substituted 2-aminopyridines, demonstrating the potential of this compound as a starting point for the synthesis of intermediates destined for pharmaceutical applications. nih.gov Its ability to provide access to complex, biologically relevant scaffolds underscores its importance in medicinal chemistry.
Precursor to Biologically Relevant Scaffolds
While direct and extensive research specifically detailing the use of this compound in the synthesis of biologically relevant scaffolds is not widely documented in publicly available literature, the reactivity patterns of its isomers and related halonitropyridines provide a strong indication of its potential in medicinal chemistry. The pyridine moiety is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic functionalization of this core can lead to compounds with a wide range of therapeutic activities.
The presence of two different halogen atoms (bromine and chlorine) at positions amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allows for the introduction of diverse substituents. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, typically at the positions ortho and para to it. stackexchange.com This reactivity can be exploited to introduce amine, ether, or other functionalities. Subsequently, the nitro group can be reduced to an amino group, providing another point for further chemical modification.
For instance, related 3-halo-2-aminopyridines are valuable intermediates in the synthesis of N3-substituted-2,3-diaminopyridines, which have shown potential as therapeutics for various indications. nih.gov The synthesis of these compounds often involves nucleophilic aromatic substitution on 3-halo-2-nitropyridines followed by reduction of the nitro group. nih.gov This suggests a plausible synthetic route where this compound could be selectively functionalized to generate complex diaminopyridine derivatives.
The general synthetic utility of substituted pyridines is highlighted in the table below, showcasing the types of biologically active scaffolds that can be accessed through the functionalization of a pyridine core.
| Scaffold Type | Potential Therapeutic Area | Synthetic Precursor Analogy |
| Aminopyridines | Kinase inhibition, CNS disorders | Functionalization of halopyridines |
| Pyridinones | Antiviral, anticancer | Oxidation of substituted pyridines |
| Fused Pyridines | Anticancer, anti-inflammatory | Cyclization reactions of functionalized pyridines |
Design and Synthesis of New Chemical Entities
The design and synthesis of new chemical entities (NCEs) is a cornerstone of drug discovery and development. Building blocks that offer multiple points of diversification are highly sought after for the creation of compound libraries for high-throughput screening. This compound, with its three distinct functional groups, is an excellent candidate for such endeavors.
The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited for the sequential introduction of different molecular fragments. Generally, the C-Br bond is more reactive than the C-Cl bond under these conditions, allowing for selective reaction at the 6-position, followed by a subsequent reaction at the 3-position. This stepwise functionalization enables the synthesis of a vast array of disubstituted pyridine derivatives with precise control over the substitution pattern.
Furthermore, the nitro group can be transformed into various other functional groups. For example, reduction to an amine opens up possibilities for amide bond formation, sulfonamide synthesis, or further cross-coupling reactions. The ability to perform these transformations chemoselectively is crucial for the efficient synthesis of NCEs.
The following table outlines the potential synthetic transformations of this compound for the generation of diverse chemical entities.
| Reaction Type | Position(s) | Introduced Functionality | Potential for NCEs |
| Suzuki Coupling | C6 (Br) then C3 (Cl) | Aryl, heteroaryl groups | Access to biaryl and hetero-biaryl structures |
| Buchwald-Hartwig Amination | C6 (Br) then C3 (Cl) | Primary/secondary amines | Introduction of diverse amine functionalities |
| Nucleophilic Aromatic Substitution | C2/C4 (activated by NO2) | Amines, alkoxides, thiolates | Direct introduction of heteroatom substituents |
| Nitro Group Reduction | C2 | Amino group | Further derivatization to amides, sulfonamides, etc. |
Contributions to Material Science Research
While specific studies on the application of this compound in material science are not readily found, the inherent properties of functionalized pyridines suggest its potential utility in this field. Pyridine-containing molecules are known to exhibit interesting electronic and photophysical properties, making them attractive components for various materials.
Synthesis of Monomers for Polymer Development
There is no direct evidence in the scientific literature for the use of this compound in the synthesis of monomers for polymer development. However, functionalized pyridines can be incorporated into polymer backbones or as side chains to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability. The reactive handles on this compound could potentially be used to create vinyl, ethynyl, or other polymerizable groups, transforming it into a monomer.
Precursors for Optoelectronic Materials
Nitropyridine derivatives are known to be efficient organic optical materials. nih.gov The combination of an electron-donating group and an electron-withdrawing nitro group on an aromatic system can lead to molecules with significant second-order nonlinear optical (NLO) properties. While this compound itself is not a classic "push-pull" system, it can serve as a precursor to such molecules. For example, the bromo and chloro substituents could be replaced with electron-donating groups via cross-coupling reactions, creating a molecule with potential NLO activity. Furthermore, pyridine-based materials are investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Building Blocks for Supramolecular Structures
Pyridine is a well-established building block in supramolecular chemistry due to its ability to coordinate to metal ions and form hydrogen bonds. acs.orgnih.gov The design of complex supramolecular architectures relies on the precise positioning of recognition motifs on molecular components. The multiple functional groups of this compound offer the potential for its use as a versatile node in the construction of such assemblies.
The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering to direct the assembly of molecules in the solid state. nih.govrsc.org The nitro group can also act as a hydrogen bond acceptor. By strategically modifying the bromo and chloro positions with other functionalities capable of intermolecular interactions, it is conceivable to design and synthesize complex, self-assembling systems.
Spectroscopic and Advanced Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in identifying a molecule like 6-bromo-3-chloro-2-nitropyridine. The substitution pattern on the pyridine (B92270) ring creates a unique set of signals that serve as a molecular fingerprint.
For this compound, two distinct signals are expected in the ¹H NMR spectrum, corresponding to the two protons on the aromatic ring (H-4 and H-5). Due to the electron-withdrawing nature of the nitro (NO₂) and halogen (Br, Cl) substituents, these protons would resonate in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. chemistryconnected.com The proton at the H-4 position would likely appear as a doublet, split by the adjacent H-5 proton. Similarly, the H-5 proton would appear as a doublet, split by H-4.
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. The carbon atom bearing the nitro group (C-2) would be significantly deshielded, as would the carbons attached to the halogens (C-3 and C-6).
The primary utility of 1D NMR lies in its power to distinguish between positional isomers, such as 2-bromo-6-chloro-3-nitropyridine or 3-bromo-2-chloro-5-nitropyridine. bldpharm.comsigmaaldrich.com Each isomer presents a unique electronic environment and symmetry, leading to predictable differences in their respective NMR spectra. For instance, the number of proton signals, their chemical shifts, and their coupling patterns would change based on the relative positions of the substituents. Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts, aiding in the assignment of the correct isomeric structure when experimental data is ambiguous. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on the pyridine ring. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| C2 | - | 150-155 | Attached to electron-withdrawing NO₂ group and adjacent to N. |
| C3 | - | 130-135 | Attached to electronegative Cl atom. |
| C4 | 8.0 - 8.4 | 125-130 | Deshielded by adjacent Cl and proximity to NO₂. |
| C5 | 7.7 - 8.1 | 120-125 | Influenced by adjacent Br atom. |
| C6 | - | 140-145 | Attached to electronegative Br atom and adjacent to N. |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for mapping the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their direct neighbor relationship on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. The HMQC or HSQC spectrum would show a correlation between the H-4 signal and the C-4 signal, and another between the H-5 signal and the C-5 signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the H-4 proton would show correlations to the adjacent carbons C-3 and C-5, and potentially to the C-2 and C-6 carbons. Likewise, the H-5 proton would correlate to C-4 and C-6, and potentially C-3. These long-range correlations provide definitive proof of the substitution pattern.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Significance |
| COSY | H-4 ↔ H-5 | Confirms the adjacency of the two ring protons. |
| HMQC/HSQC | H-4 ↔ C-4H-5 ↔ C-5 | Assigns the chemical shifts of the protonated carbons. |
| HMBC | H-4 ↔ C-2, C-3, C-5, C-6H-5 ↔ C-3, C-4, C-6 | Establishes the complete connectivity of the pyridine ring and confirms the positions of all substituents. |
Advanced NMR for Mechanistic Studies (e.g., Reaction Monitoring)
Beyond static structural elucidation, NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. By acquiring a series of ¹H NMR spectra over the course of a reaction, chemists can observe the disappearance of reactant signals and the simultaneous appearance of product signals. This non-invasive, in-situ technique provides valuable kinetic data and can help identify transient intermediates, thereby elucidating the reaction mechanism.
For example, in a hypothetical synthesis of this compound via the nitration of 2-bromo-5-chloropyridine, reaction monitoring by NMR would allow for the precise tracking of the concentration of the starting material and the product. The integration of their respective signals over time can be used to calculate reaction rates and optimize conditions such as temperature, reaction time, and catalyst loading.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. americanpharmaceuticalreview.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups.
For this compound, the most prominent absorption bands would be associated with the nitro group. Specifically, strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching vibrations of the N-O bonds are expected. Other key vibrations include the C=C and C=N stretching modes of the aromatic pyridine ring (typically in the 1400-1600 cm⁻¹ region) and the C-H stretching of the ring protons (above 3000 cm⁻¹). In the lower frequency fingerprint region, absorptions corresponding to the C-Cl (typically 600-800 cm⁻¹) and C-Br (typically 500-600 cm⁻¹) stretches would be present. researchgate.net
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, the symmetric stretching vibration of the nitro group (~1340-1370 cm⁻¹) is expected to produce a particularly strong Raman signal. The symmetric "ring breathing" modes of the substituted pyridine ring, where the entire ring expands and contracts, are also typically very Raman-active and provide a characteristic fingerprint in the 800-1200 cm⁻¹ region. The vibrations involving the heavy halogens (C-Cl and C-Br) would appear at low wavenumbers and can also be identified. Due to its non-destructive nature and minimal sample preparation, Raman spectroscopy is a valuable tool for molecular characterization. s-a-s.orgnih.gov
Table 4: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| Pyridine Ring Breathing Modes | 800 - 1200 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass, as each unique combination of atoms has a distinct theoretical mass. For this compound, with the molecular formula C₅H₂BrClN₂O₂, HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, and ¹⁶O). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic cluster in the mass spectrum, which further aids in confirming the presence and number of these halogen atoms.
| Parameter | Description | Theoretical Value for [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ |
| Molecular Formula | The elemental composition of the molecule. | C₅H₂BrClN₂O₂ |
| Nominal Mass | The integer mass of the molecule calculated using the most abundant isotopes. | 236 |
| Monoisotopic Mass | The exact mass of the molecule calculated using the most abundant isotopes. | 235.8989 |
| Isotopic Pattern | The characteristic pattern of peaks due to the presence of isotopes (e.g., ⁸¹Br, ³⁷Cl). | A complex pattern showing peaks at M, M+2, and M+4 is expected. |
This table presents theoretical data calculated for this compound. Experimental verification via HRMS would be required to confirm these values in a research setting.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, ions of a specific m/z (the parent or precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.
For this compound, fragmentation is expected to occur at the weakest bonds and lead to the loss of stable neutral molecules or radicals. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of nitroaromatic and halogenated pyridine compounds. Common fragmentation pathways include the loss of the nitro group (NO₂), cleavage of the carbon-halogen bonds, and fragmentation of the pyridine ring.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Plausible Structure of Fragment |
| 235.8989 | NO₂ (46.0055) | 189.8934 | [C₅H₂BrClN]⁺ |
| 235.8989 | NO (30.0061) | 205.8928 | [C₅H₂BrClNO]⁺ |
| 189.8934 | Cl (34.9688) | 154.9246 | [C₅H₂BrN]⁺ |
| 189.8934 | Br (78.9183) | 110.9751 | [C₅H₂ClN]⁺ |
| 110.9751 | HCN (27.0109) | 83.9642 | [C₄HCl]⁺ |
This table outlines plausible fragmentation pathways for this compound based on general principles of mass spectrometry. The specific fragments and their relative abundances would need to be confirmed through experimental MS/MS analysis.
X-ray Crystallography for Solid-State Structure Determination
In this technique, a single, high-quality crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields a detailed three-dimensional model of the electron density, from which the positions of the individual atoms can be determined with very high precision.
For this compound, a single crystal X-ray diffraction study would provide unequivocal proof of its structure, confirming the substitution pattern on the pyridine ring. It would yield precise measurements of all bond lengths and angles, offering insights into the electronic effects of the bromo, chloro, and nitro substituents on the pyridine ring's geometry.
| Crystallographic Parameter | Description | Value for this compound |
| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | To be determined experimentally |
| Space Group | The specific symmetry group of the crystal. | To be determined experimentally |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | To be determined experimentally |
| C-Br Bond Length | The distance between the carbon and bromine atoms. | To be determined experimentally |
| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | To be determined experimentally |
| C-N (nitro) Bond Length | The distance between the carbon and the nitrogen of the nitro group. | To be determined experimentally |
| Pyridine Ring Torsion Angles | Angles that define the planarity or conformation of the pyridine ring. | To be determined experimentally |
This table lists key parameters that would be obtained from a single crystal X-ray diffraction analysis. Specific values can only be ascertained through experimental study.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the presence of halogens, a nitro group, and an aromatic system suggests a rich landscape of potential interactions.
The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility. Halogen bonding, where the electropositive region (σ-hole) on a halogen atom interacts with a nucleophile, is expected to be a significant feature. mdpi.comnih.gov The nitro group and the pyridine nitrogen are excellent halogen bond acceptors. Furthermore, π-hole interactions involving the electron-deficient nitro group and π-π stacking of the pyridine rings could also play important roles in the crystal packing. mdpi.com
| Type of Interaction | Description | Potential Role in Crystal Packing |
| Halogen Bonding (C-Br···N, C-Cl···O) | An attractive interaction between an electropositive region on a halogen atom and a Lewis base. | Could be a primary directional force, organizing molecules into specific motifs like chains or sheets. mdpi.com |
| π-hole Interaction | An interaction involving the electron-deficient region above the plane of the nitro group with an electron-rich species. | May contribute to the stabilization of layered structures. mdpi.com |
| π-π Stacking | Attractive interactions between the aromatic pyridine rings of adjacent molecules. | Often leads to the formation of columnar stacks within the crystal lattice. |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the polar C-Cl, C-Br, and C-NO₂ bonds. | Contribute to the overall lattice energy and stability of the crystal. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms.
Optimization of Molecular Geometries and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 6-Bromo-3-chloro-2-nitropyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
For example, in studies of other substituted pyridines, such as 2-amino-3-nitropyridine (B1266227), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to compute these geometric parameters. The results are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net The planarity of the pyridine (B92270) ring and the orientation of the nitro group relative to the ring are key aspects of the conformational analysis. In some substituted nitropyridine-N-oxides, the heterocyclic ring has been shown to be non-planar, a feature that can influence the molecule's reactivity. nih.gov
Illustrative Optimized Geometrical Parameters
Below is a hypothetical table of optimized geometrical parameters for this compound, based on typical values for similar structures.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-Cl | 1.74 | C-C-Cl | 121.0 |
| C-N (nitro) | 1.45 | C-C-N | 118.0 |
| N-O | 1.22 | O-N-O | 125.0 |
| C-C | 1.39 | C-N-C | 117.0 |
| C-N (ring) | 1.34 |
Note: This data is illustrative and not from a specific study on this compound.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure of a molecule is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For instance, in the study of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. researchgate.net Similarly, for new 2-N-phenylamino-methyl-nitro-pyridine isomers, the distribution of electron levels was studied to understand their optical and electronic properties. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for chemical reactions.
Illustrative HOMO-LUMO Energies
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| Energy Gap | 5.4 |
Note: This data is illustrative and not from a specific study on this compound.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For 2-amino-3-nitropyridine, the GIAO (Gauge-Including Atomic Orbital) method was used to calculate NMR chemical shifts in a DMSO solution, which showed good agreement with experimental data. researchgate.net
IR (Infrared) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the vibrational bands. In the study of 2-amino-3-nitropyridine, the theoretical infrared spectra were successfully simulated using both DFT and MP2 levels of calculation. researchgate.net
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching | 3100-3000 |
| C=C/C=N stretching | 1600-1400 |
| NO₂ asymmetric stretching | ~1550 |
| NO₂ symmetric stretching | ~1350 |
| C-Cl stretching | 800-600 |
| C-Br stretching | 600-500 |
Note: This data is illustrative and not from a specific study on this compound.
Molecular Modeling and Dynamics Simulations
While DFT provides insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and intermolecular interactions of molecules over time.
Conformational Space Exploration
Molecules are not rigid structures and can adopt various conformations by rotating around single bonds. Conformational analysis aims to identify the different stable conformers and their relative energies. For substituted pyridines, the orientation of the substituent groups relative to the pyridine ring is of particular interest. Studies on unsymmetrically substituted 1,4-dihydropyridines have utilized computational methods to explore their conformational preferences, revealing that most adopt a boat-like conformation. researchgate.net For this compound, this would involve studying the rotation around the C-N bond of the nitro group.
Intermolecular Interaction Studies
Understanding how molecules interact with each other is fundamental to predicting their behavior in the condensed phase (liquids and solids). Molecular dynamics simulations can model the interactions between multiple molecules, providing insights into properties like solvation, crystal packing, and binding affinities. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. While specific intermolecular interaction studies for this compound are not available, computational studies on other heterocyclic compounds have successfully modeled these interactions to understand their crystal structures and binding to biological targets.
Mechanistic Studies and Reaction Pathway Prediction
Computational and theoretical investigations provide profound insights into the reactivity of this compound. These studies are crucial for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the factors that govern selectivity.
Elucidation of Reaction Mechanisms (e.g., SNAr, nitro migration)
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). This is due to the pyridine ring being rendered significantly electron-deficient by the powerfully electron-withdrawing nitro group and the electronegative halogen atoms.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is the most probable reaction pathway for this compound when treated with nucleophiles. masterorganicchemistry.com The reaction proceeds in a stepwise manner, initiated by the attack of a nucleophile on the electron-poor aromatic ring. masterorganicchemistry.com This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the nitro group ortho and para to the halogen substituents is critical, as it effectively stabilizes the negative charge of this intermediate through resonance. Subsequently, the leaving group (either bromide or chloride) is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com
The general SNAr mechanism is as follows:
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group.
Formation of Meisenheimer Intermediate: A resonance-stabilized carbanionic intermediate is formed.
Elimination Step: The leaving group departs, and the aromatic ring is regenerated.
Nitro Group Migration and Substitution: While halogen substitution is more common, the displacement of a nitro group by nucleophiles has also been observed in certain nitropyridine systems, particularly with sulfur nucleophiles. nih.gov In studies on 2-methyl-3-nitropyridines, the 3-NO₂ group was found to be more susceptible to substitution than a halogen at the 5-position. nih.gov Although less common, theoretical studies have also explored the possibility of nitro group migrations in other heterocyclic systems, such as via nih.gov sigmatropic shifts. epa.gov For this compound, while the halogens are better leaving groups, the potential for reactions involving the nitro group under specific conditions cannot be entirely ruled out and presents an area for computational exploration.
Transition State Characterization and Activation Energy Calculations
The feasibility and rate of a reaction are determined by the energy of its transition state. For the SNAr reaction of this compound, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway and characterize the transition states.
The key transition state in the SNAr mechanism is associated with the formation and breakdown of the Meisenheimer intermediate. Calculations would focus on determining the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
Factors Influencing Activation Energy:
Nucleophile Strength: Stronger nucleophiles will generally lead to a lower activation energy for the initial attack on the pyridine ring.
Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, suggesting that bromide would be a better leaving group. This would be reflected in a lower activation energy for the elimination step from the intermediate leading to the 6-substituted product.
A hypothetical energy profile for an SNAr reaction on this substrate would show two transition states, one for the formation of the Meisenheimer complex and one for its collapse to products, with the intermediate residing in a potential energy well between them.
| Factor | Effect on Ea | Rationale |
|---|---|---|
| Strong Nucleophile (e.g., MeO⁻) | Lower Ea | Facilitates the initial addition step by more effectively attacking the electron-deficient ring. |
| Weak Nucleophile (e.g., H₂O) | Higher Ea | Requires more energy to initiate the attack on the aromatic ring. |
| Substitution at C6 (Br leaving group) | Lower Ea for elimination | The C-Br bond is weaker and bromide is a better leaving group than chloride, facilitating the rearomatization step. |
| Substitution at C2 (Cl leaving group) | Higher Ea for elimination | The C-Cl bond is stronger, making chloride a less facile leaving group compared to bromide. |
Rationalization of Regioselectivity and Stereoselectivity
Regioselectivity in the reactions of this compound refers to the preferential reaction at one position over another. Since the molecule has two potential leaving groups (Br at C-6 and Cl at C-2), the site of nucleophilic attack is a key question that can be addressed computationally.
The regioselectivity is primarily governed by two factors:
Activation by the Nitro Group: The nitro group at C-2 strongly activates the ortho position (C-3, which has a chloro substituent, but substitution here is less common without a leaving group) and the para position (C-6, which has the bromo substituent). It also activates the ortho C-2 position where the chloro group is located.
Leaving Group Ability: Bromine is generally a better leaving group than chlorine in nucleophilic aromatic substitution.
Computational analysis of the transition states for attack at C-2 versus C-6 would likely show a lower activation energy for the pathway involving substitution at the C-6 position. This is because the stabilizing effect of the para-nitro group is very strong, and the C-Br bond is more readily cleaved than the C-Cl bond. Therefore, nucleophilic attack is predicted to occur preferentially at the C-6 position, displacing the bromide ion.
Stereoselectivity is not typically a factor in these SNAr reactions, as the pyridine ring is planar and the incoming nucleophile can attack from either face of the ring without generating a chiral center, unless the nucleophile itself is chiral.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative structure-reactivity relationship (QSRR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. chemrxiv.org For a class of compounds like substituted nitropyridines, QSRR can be a powerful predictive tool.
Correlation of Structural Parameters with Reactivity Profiles
A QSRR study on derivatives of this compound would involve synthesizing a library of related compounds and measuring their reaction rates with a standard nucleophile. These reactivity data would then be correlated with various calculated structural parameters (descriptors).
Key Structural and Electronic Descriptors:
Electronic Parameters: Hammett constants (σ) of substituents, calculated atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). The presence of the nitro group significantly influences the electronic properties. nih.gov
Steric Parameters: Steric hindrance from substituents near the reaction center, which can be quantified using parameters like Taft's steric parameter (Es).
Topological Descriptors: Molecular connectivity indices that describe the size, shape, and degree of branching in a molecule.
A multiple linear regression (MLR) analysis could then be used to build an equation that links these descriptors to the observed reactivity (e.g., the logarithm of the reaction rate constant, log(k)). researchgate.net
| Descriptor Type | Specific Descriptor | Information Provided |
|---|---|---|
| Electronic | LUMO Energy | Relates to the ability of the molecule to accept electrons from a nucleophile. A lower LUMO energy suggests higher reactivity. |
| Electronic | Electrostatic Potential on Ring Carbons | Indicates the most electron-deficient sites, which are most susceptible to nucleophilic attack. |
| Steric | Van der Waals Volume | Quantifies the steric bulk of substituents, which may hinder the approach of the nucleophile. |
| Thermodynamic | Bond Dissociation Energy (C-Halogen) | Correlates with the ease of breaking the bond to the leaving group. |
Prediction of Chemical Behavior Based on Electronic Properties
Once a statistically valid QSRR model is established, it can be used to predict the reactivity of new, unsynthesized analogues based solely on their calculated structural and electronic properties. For this compound, its electronic properties place it at a specific point within the chemical space of nitropyridines.
The strong electron-withdrawing nature of the nitro group and the halogens results in a low-energy Lowest Unoccupied Molecular Orbital (LUMO), making the compound highly susceptible to nucleophilic attack. The electrostatic potential map of the molecule would show significant positive charge density on the ring carbons, particularly C-2 and C-6, highlighting them as the primary electrophilic sites. A QSRR model would quantify these effects, allowing for the prediction of its reaction rate constants in SNAr reactions relative to other nitropyridine derivatives. This predictive capability is invaluable for designing novel synthetic routes and functionalizing the pyridine core for various applications.
Q & A
Q. What are the optimized synthetic routes for preparing 6-Bromo-3-chloro-2-nitropyridine, and how can regioselectivity challenges be addressed?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example, bromination at the 6-position can be achieved using Br₂/FeBr₃ under controlled conditions, followed by chlorination (e.g., Cl₂/AlCl₃) at the 3-position. Nitration at the 2-position requires careful temperature control (0–5°C) with HNO₃/H₂SO₄ to avoid over-nitration. Regioselectivity challenges, such as competing halogenation sites, are mitigated using directing groups or steric hindrance strategies. Reaction progress is monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group (-NO₂) deshields adjacent protons, while bromine and chlorine substituents split signals due to isotopic effects. Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G*) for validation .
- IR : Confirm nitration via asymmetric/symmetric NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹).
- MS : Molecular ion peaks (M⁺) should align with the molecular weight (C₅H₂BrClN₂O₂; ~250–255 Da). High-resolution MS resolves isotopic patterns from Br/Cl .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 0–6°C to minimize hydrolysis or thermal degradation. Use amber vials to avoid photolytic decomposition. Purity checks via GC/HPLC are advised before use in sensitive reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP or M06-2X functionals with 6-311++G(d,p) basis sets) model charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrophilicity. For instance, the electron-withdrawing nitro group lowers LUMO energy, enhancing Suzuki-Miyaura coupling reactivity at the bromine site. Compare Mulliken charges with experimental Hammett constants to validate predictions .
Q. What strategies resolve contradictions between experimental and computational data in characterizing reaction intermediates of this compound?
- Methodological Answer : Discrepancies in NMR shifts or reaction pathways may arise from solvent effects or transition-state approximations. Use polarizable continuum models (PCM) in DFT to account for solvent interactions. Validate intermediates via in situ FTIR or trapping experiments (e.g., radical scavengers). Iterative refinement of computational parameters (e.g., exact exchange in hybrid functionals) improves agreement .
Q. How can this compound serve as a precursor for synthesizing coordination complexes with catalytic activity?
- Methodological Answer : The nitro and halogen groups act as ligands for transition metals (e.g., Pd, Cu). For example, react with Pd(OAc)₂ in DMF to form a Pd(II) complex, characterized by X-ray crystallography (SHELX refinement) . Test catalytic efficiency in C–C coupling reactions, correlating turnover numbers (TON) with ligand electronic effects .
Q. What advanced chromatographic methods are effective in isolating by-products from this compound synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (ACN/H₂O gradient) to separate regioisomers (e.g., 5-Bromo-2-nitropyridine). GC-MS identifies volatile impurities (e.g., dehalogenated products). For polar by-products, employ HILIC with MS detection .
Q. How do kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : Substitute deuterium at reactive positions (e.g., ortho to nitro) and measure rate constants (k_H/k_D) via ¹H NMR kinetics. A KIE >1 indicates a rate-determining step involving bond cleavage (e.g., Meisenheimer complex formation). Compare with DFT-computed transition states to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
